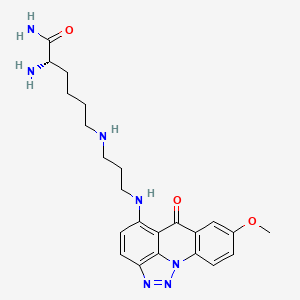
Antibacterial agent 187
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antibacterial agent 187 is a synthetic compound known for its potent antibacterial properties. It has been developed to combat a wide range of bacterial infections, particularly those caused by drug-resistant strains. This compound is part of a new generation of antibacterial agents designed to address the growing issue of antibiotic resistance.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of antibacterial agent 187 involves a multi-step process. The initial step typically includes the formation of a core structure through a series of condensation reactions. This is followed by the introduction of various functional groups that enhance the antibacterial activity of the compound. The reaction conditions often require controlled temperatures and pH levels to ensure the stability and efficacy of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. These methods allow for the efficient and consistent production of the compound. The process involves rigorous quality control measures to ensure that the final product meets the required purity and potency standards.
化学反应分析
Types of Reactions: Antibacterial agent 187 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more reactive species.
Reduction: The compound can also undergo reduction reactions, where it gains electrons or hydrogen atoms.
Substitution: In these reactions, one functional group in the molecule is replaced by another, which can modify the antibacterial properties of the compound.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions typically involve specific temperatures, pressures, and solvent environments to optimize the yield and purity of the products.
Major Products Formed: The major products formed from these reactions are often derivatives of the original compound, which may exhibit enhanced or modified antibacterial activity
科学研究应用
Antibacterial agent 187 has a wide range of applications in scientific research, including:
Chemistry: It is used as a model compound to study the mechanisms of antibacterial action and to develop new synthetic methodologies.
Biology: The compound is employed in microbiological studies to investigate its effects on various bacterial species and to understand the development of resistance.
Medicine: this compound is being explored as a potential therapeutic agent for treating bacterial infections, particularly those caused by multi-drug-resistant pathogens.
Industry: The compound is used in the development of antibacterial coatings and materials, which can be applied in medical devices, food packaging, and other products to prevent bacterial contamination.
作用机制
The mechanism of action of antibacterial agent 187 involves the inhibition of bacterial cell wall synthesis. The compound targets specific enzymes involved in the formation of the bacterial cell wall, leading to cell lysis and death. Additionally, it may interfere with bacterial DNA replication and protein synthesis, further enhancing its antibacterial effects. The molecular targets and pathways involved in these processes are the subject of ongoing research to fully elucidate the compound’s mode of action.
相似化合物的比较
Antibacterial agent 187 is compared with other similar compounds to highlight its uniqueness. Some of the similar compounds include:
Beta-lactam antibiotics: These are among the oldest and most widely used antibacterial agents, but they are often rendered ineffective by resistant bacteria.
Quinolones: These compounds target bacterial DNA gyrase and topoisomerase IV, but resistance to these agents is also on the rise.
Macrolides: These antibiotics inhibit bacterial protein synthesis, but their use is limited by the development of resistance.
Uniqueness of this compound: What sets this compound apart is its novel mechanism of action and its efficacy against a broad spectrum of drug-resistant bacteria. Unlike traditional antibiotics, it has a lower propensity for inducing resistance, making it a valuable addition to the arsenal of antibacterial agents.
属性
分子式 |
C23H29N7O3 |
|---|---|
分子量 |
451.5 g/mol |
IUPAC 名称 |
(2S)-2-amino-6-[3-[(5-methoxy-8-oxo-1,14,15-triazatetracyclo[7.6.1.02,7.013,16]hexadeca-2(7),3,5,9,11,13(16),14-heptaen-10-yl)amino]propylamino]hexanamide |
InChI |
InChI=1S/C23H29N7O3/c1-33-14-6-9-19-15(13-14)22(31)20-17(7-8-18-21(20)30(19)29-28-18)27-12-4-11-26-10-3-2-5-16(24)23(25)32/h6-9,13,16,26-27H,2-5,10-12,24H2,1H3,(H2,25,32)/t16-/m0/s1 |
InChI 键 |
SYDUSJZIKFHAQO-INIZCTEOSA-N |
手性 SMILES |
COC1=CC2=C(C=C1)N3C4=C(C=CC(=C4C2=O)NCCCNCCCC[C@@H](C(=O)N)N)N=N3 |
规范 SMILES |
COC1=CC2=C(C=C1)N3C4=C(C=CC(=C4C2=O)NCCCNCCCCC(C(=O)N)N)N=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


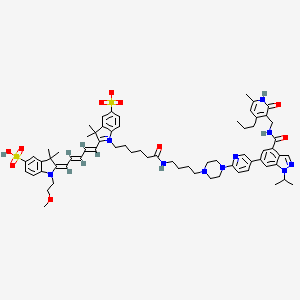
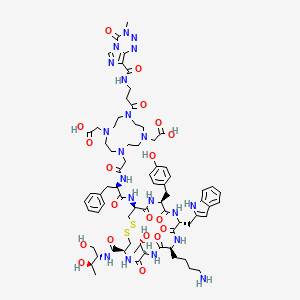
![3-Methyl-4-oxo-1,2-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide](/img/structure/B12365168.png)
![4-(7'-fluoro-2'-methylspiro[cyclopentane-1,3'-indole]-5'-yl)-2-[[(3S,4R)-3-hydroxyoxan-4-yl]amino]pyrimidine-5-carbonitrile](/img/structure/B12365184.png)
![ethyl 4-oxo-3H-pyrrolo[1,2-b]pyridazine-3-carboxylate](/img/structure/B12365195.png)
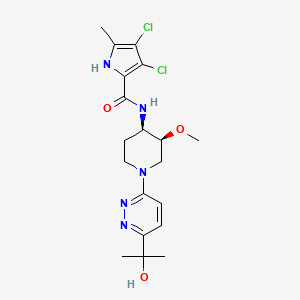
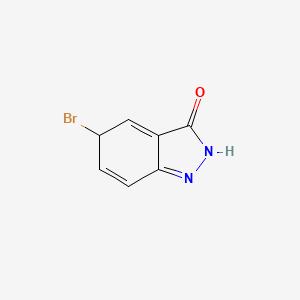

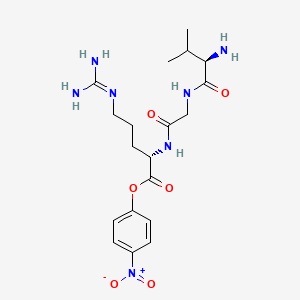
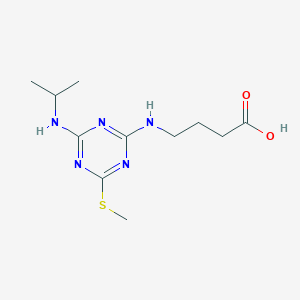
![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] octadecanethioate;azane](/img/structure/B12365214.png)

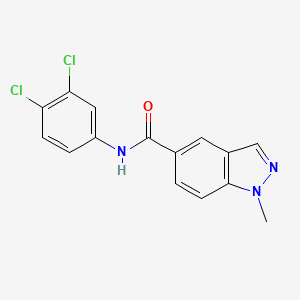
![Pyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B12365232.png)
